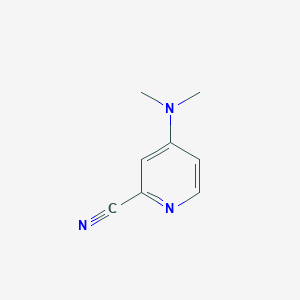
4-(Dimethylamino)-2-pyridinecarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Dimethylamino)pyridine is a useful nucleophilic catalyst for various reactions such as esterifications with anhydrides, the Baylis-Hillman reaction, hydrosilylations, tritylation and Steglich rearrangement .
Synthesis Analysis
4-Dimethylaminopyridine (DMAP) can be prepared in a two-step procedure from pyridine, which is first oxidized to 4-pyridylpyridinium cation. This cation then reacts with dimethylamine .Molecular Structure Analysis
The molecular structure of 4-(Dimethylamino)pyridine has been studied using inelastic neutron scattering combined with periodic DFT calculations .Chemical Reactions Analysis
4-(Dimethylamino)pyridine has been found to have an unexpectedly significant impact of temperature on the protonation degree of DMAP derivatives, especially in the case of protonation of the 4-(dimethylamino)-1-(2,3,5,6-tetrafluoropyridin-4-yl)pyridinium cation, derived from the reaction of DMAP with pentafluoropyridine .Physical and Chemical Properties Analysis
4-Dimethylaminopyridine (DMAP) is a white solid with a chemical formula of (CH3)2NC5H4N. It has a molar mass of 122.17 g/mol, a melting point of 110 to 113 °C, and a boiling point of 162 °C at 50 mmHg .Scientific Research Applications
Surface Plasmon Resonance Spectroscopy
4-(Dimethylamino)pyridine is utilized to create an adhesion layer for the adsorption of anionic polyelectrolytes on gold surfaces, as studied in surface plasmon resonance spectroscopy. This compound acts as an effective adhesion layer, remaining intact even when weak (poly(acrylate)) and strong (poly(styrenesulfonate)) polyelectrolytes are studied (Gandubert & Lennox, 2006).
Catalysis in Organic Reactions
4-(N,N-Dimethylamino)pyridine hydrochloride (DMAP·HCl) is used as a recyclable catalyst for the acylation of inert alcohols and phenols. The reaction mechanism involves DMAP·HCl forming N-acyl-4-(N',N'-dimethylamino)pyridine chloride, which is then attacked by a nucleophilic substrate (Liu et al., 2014).
Iodolactonisation Reactions
4-(Dimethylamino)pyridine serves as an excellent catalyst for iodolactonisation reactions of γ,δ-unsaturated carboxylic acids. This compound enables the formation of γ-lactones and δ-lactones under neutral conditions at room temperature (Meng et al., 2015).
Fluorescence Studies in Coordination Complexes
The interactions of 4(dimethylamino)pyridine (DMAP) with gold(I) precursors lead to complexes displaying fluorescence in various solvents. This phenomenon is attributed to the Twisted Intramolecular Charge Transfer (TICT) emission of DMAP, which is altered upon coordination to Au(I) organometallic fragments (López‐de‐Luzuriaga et al., 2015).
Analytical Chemistry: Determination of Hydroxy Compounds
4-Dimethylaminopyridine is an effective catalyst for analytical acylations by acetic anhydride, significantly enhancing the titrimetric determination of hydroxy groups (Connors & Albert, 1973).
Mechanism of Action
In the case of esterification with acetic anhydrides, the currently accepted mechanism involves three steps. First, DMAP and acetic anhydride react in a pre-equilibrium reaction to form an ion pair of acetate and the acetylpyridinium ion. In the second step, the alcohol adds to the acetylpyridinium, and elimination of pyridine forms an ester .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-(dimethylamino)pyridine-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3/c1-11(2)8-3-4-10-7(5-8)6-9/h3-5H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMCWCBBAKMLCIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=NC=C1)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(4-fluorophenyl)-N-(3-methylbutyl)-2-{[2-(4-methylphenyl)-2-oxoethyl]thio}-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2963173.png)

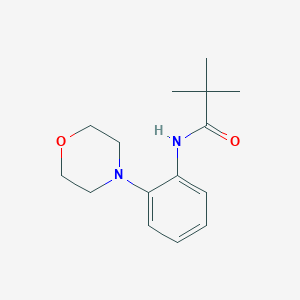
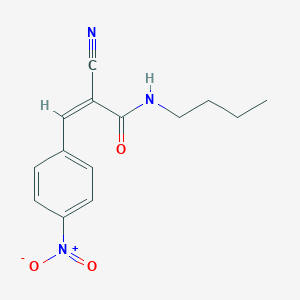
![3-Cyclopropyl-6-[[1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl]methoxy]pyridazine](/img/structure/B2963179.png)

![2-bromo-5-methoxy-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)benzamide](/img/structure/B2963183.png)
![2-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)acetamide](/img/structure/B2963184.png)

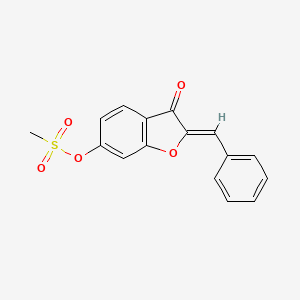


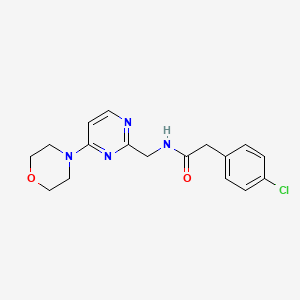
![4,6-Dimethyl-3-[(4-methylphenyl)sulfonyl]-2-pyridinyl 4-methoxybenzyl sulfone](/img/structure/B2963194.png)
